molecular formula C13H12BrNO3 B8685127 5-Bromomethyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

5-Bromomethyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8685127
M. Wt: 310.14 g/mol
InChI Key: LCFFZOYASFHTGW-UHFFFAOYSA-N
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Patent
US08269008B2

Procedure details

A mixture of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester (5.02 g, 0.02 mol), N-bromosuccinimide (4.06 g, 0.02 mmol) and benzoyl peroxide (263 mg, 1.09 mmol) in carbon tetrachloride (80 ml) was refluxed for 20 h before it was cooled to room temperature and partitioned between dichloromethane and water. The organic layer was washed with saturated aqueous sodium bicarbonate solution, and brine before it was dried over anhydrous sodium sulfate and concentrated in vacuo to give the crude title compound as a yellow oil (6.35 g) that was used in the following step without further purification: 1H NMR (CDCl3, 200 MHz): δ=7.61 (m, 2H), 7.43 (m, 3H), 4.80 (s, 2H), 4.25 (q, J=7.0 Hz, 2H), 1.26 (t, J=7.0 Hz, 3H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
263 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])=[O:5])[CH3:2].[Br:18]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH2:11][Br:18])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=CC=CC=C1
Name
Quantity
4.06 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
263 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 h before it
Duration
20 h
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution, and brine before it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1CBr)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: CALCULATEDPERCENTYIELD 102372%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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